4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine
Description
Properties
IUPAC Name |
4-cyclopropyl-6-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-3-6-23-17(9-15)26-7-4-13(5-8-26)11-27-18-10-16(14-1-2-14)24-12-25-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEBEYCETWSKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 375.4 g/mol. The structure features:
- A cyclopropyl ring,
- A trifluoromethyl group on a pyridine ring,
- A piperidine moiety connected through a methoxy linkage to a pyrimidine core.
This unique arrangement is believed to influence its biological interactions and therapeutic potential.
Preliminary studies indicate that this compound may modulate G protein-coupled receptors (GPCRs) , which play critical roles in various physiological processes. GPCRs are integral in mediating the effects of many hormones and neurotransmitters, making them significant targets in drug development.
Pharmacological Properties
Research has shown that compounds with similar structures exhibit promising activities against metabolic disorders, particularly type 2 diabetes . They enhance insulin secretion and improve glucose metabolism, suggesting potential applications in diabetes management.
Case Studies and Research Findings
- Antidiabetic Activity : In vitro studies demonstrated that related compounds significantly increased insulin secretion from pancreatic beta cells. For instance, a study reported that a derivative of the compound showed an EC50 value of in enhancing insulin release, indicating high potency compared to standard treatments .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties. A related piperidinyl derivative was shown to reduce inflammation markers in animal models of arthritis .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, suggesting broader therapeutic applications beyond metabolic disorders.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Insulin secretion enhancement | 0.025 | GPCR modulation |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Anti-inflammatory | 0.05 | COX inhibition |
| 3,5-bis((E)-4-methoxy-2-(trifluoromethyl)phenyl)piperidones | Antimicrobial | 0.1 | Cell wall synthesis inhibition |
Synthetic Route
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine core.
- Introduction of the cyclopropyl and trifluoromethyl groups.
- Coupling with the piperidine moiety via methoxy linkage.
Optimization Strategies
Efforts to optimize the compound for better solubility and metabolic stability have been documented. Incorporating polar functional groups has been shown to enhance aqueous solubility while maintaining biological activity .
Scientific Research Applications
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 378.4 g/mol. Its structure features a cyclopropyl ring , a trifluoromethyl group on a pyridine ring , and a piperidine moiety linked through a methoxy group to a pyrimidine core . This unique arrangement is believed to significantly influence its biological interactions and therapeutic potential.
Research indicates that 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine may modulate G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological processes. The compound exhibits several pharmacological properties:
Antidiabetic Activity
Preliminary studies suggest that this compound enhances insulin secretion and improves glucose metabolism, indicating potential applications in managing type 2 diabetes. In vitro studies have shown that related compounds significantly increase insulin secretion from pancreatic beta cells, with an effective concentration (EC50) value of 0.025 μM, demonstrating high potency compared to standard treatments.
Anti-inflammatory Effects
Similar compounds have been noted for their anti-inflammatory properties. For instance, derivatives of the compound have shown efficacy in reducing inflammation markers in animal models of arthritis, suggesting a role in treating inflammatory conditions.
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial effects against various pathogens, indicating broader therapeutic applications beyond metabolic disorders.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Insulin secretion enhancement | 0.025 | GPCR modulation |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Anti-inflammatory | 0.05 | COX inhibition |
| 3,5-bis((E)-4-methoxy-2-(trifluoromethyl)phenyl)piperidones | Antimicrobial | 0.1 | Cell wall synthesis inhibition |
Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of compounds related to this compound:
Antidiabetic Activity
A study highlighted that a derivative exhibited significant insulin-releasing capabilities from pancreatic beta cells, with an EC50 value of 0.025 μM, indicating its potential as an antidiabetic agent.
Anti-inflammatory Effects
Research involving related piperidinyl derivatives showed notable reductions in inflammation markers in animal models of arthritis, supporting their therapeutic application in inflammatory diseases.
Antimicrobial Activity
Other derivatives demonstrated antimicrobial properties against various pathogens, suggesting utility in treating infections.
Synthetic Route
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine core.
- Introduction of the cyclopropyl and trifluoromethyl groups.
- Coupling with the piperidine moiety via methoxy linkage.
Optimization Strategies
Efforts to enhance the compound's solubility and metabolic stability have been documented. Incorporating polar functional groups has been shown to improve aqueous solubility while maintaining biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its trifluoromethylpyridine-piperidine-methoxy-pyrimidine architecture. Below is a comparative analysis with analogous derivatives (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Pyrazine ring instead of pyridine; lacks -CF₃ | Reduced metabolic stability; explored for antibacterial properties | Antibacterial activity against Gram-positive pathogens | |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Trifluoromethyl directly on pyrimidine; no cyclopropyl group | Simpler structure; limited steric effects | Investigated as GPR119 agonists for diabetes therapy | |
| 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | Carboxylic acid substituent on piperidine | Enhanced hydrogen-bonding capacity; broader chemical reactivity | Versatile intermediate for covalent inhibitor design | |
| 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine | Cyclobutyl instead of cyclopropyl; methylpyrimidine substituent | Altered ring strain and solubility | Antifungal and antitumor activity in preclinical models | |
| 2-Amino-6-(3-methylphenyl)pyrido[3,2-d]pyrimidin | Amino and phenyl groups; fused pyrido-pyrimidine system | Increased planar rigidity; improved DNA intercalation | Hepatitis C virus (HCV) inhibition |
Key Research Findings
Trifluoromethyl Impact: The -CF₃ group in the target compound improves binding affinity to GPCRs compared to non-fluorinated analogs (e.g., 3-methylpyrazine derivatives), as demonstrated in receptor-binding assays (IC₅₀ = 12 nM vs. 45 nM for non-CF₃ analogs) .
Cyclopropyl vs. Cyclobutyl : Cyclopropyl substitution reduces steric hindrance compared to cyclobutyl analogs, enhancing bioavailability (oral bioavailability: 67% vs. 48% for cyclobutyl derivatives) .
Piperidine Linker Flexibility : Methoxy-linked piperidine improves solubility (logP = 2.1) compared to direct piperidine-pyrimidine conjugates (logP = 3.4), critical for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
